molecular formula C8H6N4O2 B1313673 1-(4-Nitrophenyl)-1h-1,2,4-triazole CAS No. 6219-55-2

1-(4-Nitrophenyl)-1h-1,2,4-triazole

Cat. No.: B1313673
CAS No.: 6219-55-2
M. Wt: 190.16 g/mol
InChI Key: YGFKLGQEQNGWOB-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1h-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a nitrophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of the nitro group imparts unique electronic properties, making it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of “1-(4-Nitrophenyl)-1h-1,2,4-triazole” is not clear without specific context. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reagents present .

Safety and Hazards

Like many nitrophenyl compounds, “1-(4-Nitrophenyl)-1h-1,2,4-triazole” could potentially be hazardous. It might cause skin and eye irritation, and could be harmful if inhaled or swallowed .

Future Directions

The future directions for research on “1-(4-Nitrophenyl)-1h-1,2,4-triazole” would depend on its potential applications. It could be used in the synthesis of other compounds, as a reagent in chemical reactions, or potentially in the development of pharmaceuticals .

Biochemical Analysis

Biochemical Properties

1-(4-Nitrophenyl)-1h-1,2,4-triazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. The nitrophenyl group in this compound can undergo reduction reactions, making it a useful substrate for studying enzyme kinetics and catalytic mechanisms. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with proteins, influencing the binding affinity and specificity of the compound .

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins and enzymes. For instance, this compound has been shown to inhibit certain kinases, leading to alterations in phosphorylation patterns and downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For example, this compound can act as a competitive inhibitor for certain enzymes by mimicking the substrate and occupying the active site. Additionally, it can induce conformational changes in proteins, leading to altered enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by oxidoreductases, leading to the formation of reduced products. Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. The presence of the nitrophenyl group allows this compound to participate in redox reactions, further impacting metabolite levels and metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability in tissues. The localization of this compound within cells can impact its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1h-1,2,4-triazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between 4-nitrophenyl azide and an alkyne. . The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide or acetonitrile, at room temperature.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1h-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like potassium carbonate in dimethylformamide.

    Cycloaddition: Copper(I) iodide catalyst in dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Reduction: 1-(4-Aminophenyl)-1h-1,2,4-triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Cycloaddition: Complex heterocyclic compounds with additional triazole rings.

Comparison with Similar Compounds

1-(4-Nitrophenyl)-1h-1,2,4-triazole can be compared with other nitrophenyl-substituted heterocycles:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

1-(4-nitrophenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFKLGQEQNGWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455001
Record name 1-(4-Nitrophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6219-55-2
Record name 1-(4-Nitrophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,4-Triazole sodium derivative (90%) (17.74 g, 0.18 mol) and 1-fluoro-4-nitrobenzene (25 g, 0.18 mol), in DMF, (150 ml) was stirred at room temperature for 4 days. Water (300 ml) and ethyl acetate (500 ml) were added and the mixture extracted. The organic layer was separated, washed with water (3×300 ml), dried (MgSO4) and evaporated to give the desired product (24.8 g); δ (360 MHz, CDCl3) 7.92 (2H, d, J=9.1 Hz, Ar--H); 8.17 (1H, s, Ar--H); 8.40.(2H, d, J=9.1 Hz, Ar--H); 8.48 (1H, s, Ar--H).
Quantity
17.74 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared from 4-fluoronitrobenzene (2 g) and 1,2,4-triazole (1 g) as described in Description 61 to give a white solid (2.6 g, 97%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Yield
97%

Synthesis routes and methods III

Procedure details

4Fluoronitrobenzene (2 g, 0.014 mol), 1,2,4-triazole (1 g, 0.014 mol), potassium carbonate (1.96 g, 0.014 mol) were dissolved in DMSO (50 ml) and stirred at 90° C. for 24 h under dry conditions. The yellow suspension was poured into water (150 ml), extracted (EtOAc), dried (Na2SO4) and evaporated under reduced pressure to afford an orange solid which was purified by flash column chromatography on silica eluting with n-pentane/ethyl acetate (50-100%) to afford a white solid (2.57 g 97%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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